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For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
tert-pentylcyclohexanone (also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one), a

compound of interest to researchers and professionals in the fields of chemistry and drug

development. This document outlines the available mass spectrometry, infrared spectroscopy,

and nuclear magnetic resonance spectroscopy data, along with relevant experimental

protocols.

Introduction
4-tert-Pentylcyclohexanone is a substituted cyclohexanone with the molecular formula

C₁₁H₂₀O. A thorough understanding of its spectroscopic characteristics is fundamental for its

identification, characterization, and quality control in various research and development

applications. This guide synthesizes available data to provide a core reference for laboratory

professionals.

Spectroscopic Data
The following sections present the available spectroscopic data for 4-tert-
pentylcyclohexanone in a structured format.

Mass Spectrometry (MS)
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Mass spectrometry data provides information about the mass-to-charge ratio of the molecule

and its fragments, aiding in the determination of its molecular weight and elemental

composition.

Table 1: GC-MS Data for 4-tert-Pentylcyclohexanone[1]

Mass-to-Charge (m/z) Relative Intensity (%)

71 99.99

43 96.87

98 93.57

41 58.85

55 51.69

Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 2: Key IR Absorption Bands for 4-tert-Pentylcyclohexanone

Wavenumber (cm⁻¹) Functional Group

~1715 C=O (Ketone)

~2960-2850 C-H (Alkyl)

Note: The exact peak values are not publicly available. The values presented are characteristic

absorptions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

structure and chemical environment of the atoms within a molecule.
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No experimental 1H or 13C NMR data for 4-tert-pentylcyclohexanone is currently available in

public spectral databases. The information provided in this section is based on predicted values

and analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for 4-tert-Pentylcyclohexanone

Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Cyclohexyl H (axial &

equatorial)
1.0 - 2.5 m

-CH₂- (ethyl group) ~1.3 q

-CH₃ (ethyl group) ~0.8 t

-C(CH₃)₂- ~0.9 s

Table 4: Predicted ¹³C NMR Chemical Shifts for 4-tert-Pentylcyclohexanone

Carbon Predicted Chemical Shift (ppm)

C=O ~212

Cyclohexyl CH₂ 25 - 45

Cyclohexyl CH ~48

-C(CH₃)₂- (quaternary) ~35

-CH₂- (ethyl group) ~30

-C(CH₃)₂- ~25

-CH₃ (ethyl group) ~8

Experimental Protocols
Detailed experimental methodologies are crucial for the reproduction and verification of

spectroscopic data. The following are generalized protocols applicable to the analysis of 4-tert-
pentylcyclohexanone.
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Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation
Gas Chromatography Mass Spectrometry
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GC-MS Experimental Workflow

Protocol:

Sample Preparation: A dilute solution of 4-tert-pentylcyclohexanone is prepared in a

volatile organic solvent (e.g., dichloromethane or hexane).

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary

column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial

temperature to a final higher temperature to ensure separation of components. Helium is

typically used as the carrier gas.

MS Analysis: The eluent from the GC column is introduced into the mass spectrometer.

Electron ionization (EI) at 70 eV is a standard method for ionization. The mass analyzer

scans a specific mass-to-charge ratio range to detect the parent ion and its fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule.
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FTIR Experimental Workflow

Protocol:

Sample Preparation: For a liquid sample like 4-tert-pentylcyclohexanone, the analysis is

typically performed on the neat liquid. A small drop of the sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

Data Acquisition: A background spectrum of the empty sample holder is first recorded. The

prepared sample is then placed in the spectrometer, and the sample spectrum is acquired.

The instrument measures the interference pattern of the infrared light after it has passed

through the sample.

Data Processing: A Fourier transform is applied to the interferogram to obtain the final

infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule.
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NMR Experimental Workflow

Protocol:

Sample Preparation: A small amount of 4-tert-pentylcyclohexanone is dissolved in a

deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a

reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. The

sample is irradiated with a short pulse of radiofrequency energy, and the resulting signal

(Free Induction Decay or FID) is detected.

Data Processing: The FID signal is converted into a frequency-domain spectrum using a

Fourier transform. The resulting spectrum shows the chemical shifts, multiplicities, and

integrations of the different nuclei in the molecule. For ¹³C NMR, proton decoupling is

typically used to simplify the spectrum.

Conclusion
The spectroscopic data and protocols presented in this guide provide a foundational resource

for the characterization of 4-tert-pentylcyclohexanone. While experimental NMR data is not

yet publicly available, the provided mass spectrometry and infrared spectroscopy information,

along with the generalized protocols, offer valuable tools for researchers and scientists in the

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-Pentylcyclohexanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096371#spectroscopic-data-nmr-ir-ms-of-4-tert-
pentylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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